Prochlorperazine Sulfoxide
Overview
Description
Prochlorperazine (PCZ) is an antiemetic agent that undergoes extensive metabolism, with one of its metabolites being Prochlorperazine Sulfoxide. This compound is part of the phenothiazine class of drugs and is extensively studied for its chemical properties and interactions (Collins et al., 2004).
Synthesis Analysis
Prochlorperazine is metabolized in the body to form various compounds, including Prochlorperazine Sulfoxide. The biotransformation of PCZ involves CYP450 enzyme systems, leading to its sulfoxidation among other pathways (Finn et al., 2005).
Molecular Structure Analysis
Prochlorperazine Sulfoxide retains the core phenothiazine structure characteristic of its parent compound, with modifications that include the addition of a sulfoxide group. This modification plays a significant role in its chemical behavior and interactions (Gaertner et al., 1974).
Chemical Reactions and Properties
The formation of Prochlorperazine Sulfoxide from Prochlorperazine is an example of sulfoxidation, a reaction that involves the insertion of an oxygen atom into the sulfur-containing thioether bond in Prochlorperazine. This transformation significantly affects the chemical reactivity and interactions of the compound (Tashiro et al., 2012).
Physical Properties Analysis
The physical properties of Prochlorperazine Sulfoxide, such as solubility, melting point, and stability, are crucial for understanding its behavior in biological systems. While specific data on Prochlorperazine Sulfoxide are limited, the physical properties of sulfoxides, in general, suggest that they have different solubilities and stabilities compared to their parent sulfides (Blazheyevskiy et al., 2019).
Chemical Properties Analysis
Prochlorperazine Sulfoxide exhibits chemical properties distinct from Prochlorperazine, such as increased polarity and potentially altered pharmacological activity due to the presence of the sulfoxide group. These chemical properties are essential for understanding its interactions and reactivity in chemical and biological contexts (Blazheyevskiy & Moroz, 2020).
Scientific Research Applications
Pharmaceutical Applications
Prochlorperazine Sulfoxide is used as a reference standard in pharmaceutical applications . It’s used in laboratory tests as prescribed in the British Pharmacopoeia .
Biocatalytic Preparation of Chiral Sulfoxides
Prochlorperazine Sulfoxide has been used in the field of biocatalysis, specifically in the preparation of chiral sulfoxides . Biocatalytic approaches for preparing chiral sulfoxides were developed in the past few years, mainly through asymmetric oxidation of prochiral sulfides . Recently, the application of sulfoxide reductase to prepare chiral sulfoxides through kinetic resolution has emerged as a new method, exhibiting extraordinary catalytic properties .
Muscle Activity Research
Prochlorperazine Sulfoxide has been used in muscle activity research . In one study, it was found that Prochlorperazine blocks slow-to-fast fiber-type transformation in disused skeletal muscles of rats, possibly through affecting calcium and ROS-related signaling .
Cancer Immunotherapy
Prochlorperazine has been repurposed for use in cancer immunotherapy . An ongoing study from a team at the University of Queensland (Brisbane, Australia) has demonstrated the clinical viability of using the inhibitory effect of prochlorperazine to support anticancer immunotherapy . The drug’s inhibition of endocytosis in the context of tumor surface receptors and cancer treatment has been examined .
Neurology
Prochlorperazine has shown efficacy in halting acute migraine attacks among adults in the emergency department . It’s also been used in the treatment of nausea and psychosis . A buccal dosage form of prochlorperazine has been developed, which produces plasma concentrations more than twice as high as an oral tablet, with less than half the variability .
Biochemistry
Prochlorperazine Sulfoxide has been used in biochemistry for the simultaneous determination of prochlorperazine and its major metabolites in human plasma using an isocratic liquid chromatography .
Environmental Science
In environmental science, chiral sulfoxides, including Prochlorperazine Sulfoxide, have been used in the design and development of new synthetic reagents .
Food Science
In food science, Prochlorperazine Sulfoxide has been used in the visualization of the photodegradation of therapeutic drugs by chemometric-assisted fluorescence spectroscopy .
properties
IUPAC Name |
2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGYHFQQUZPAFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905736 | |
Record name | 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prochlorperazine Sulfoxide | |
CAS RN |
10078-27-0 | |
Record name | Prochlorperazine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROCHLORPERAZINE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A09U0GEU1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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